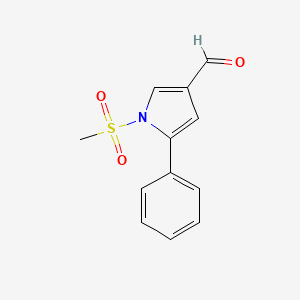

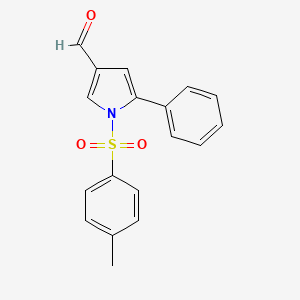

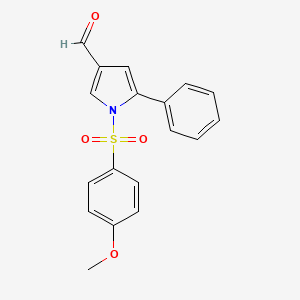

1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95%

説明

Molecular Structure Analysis

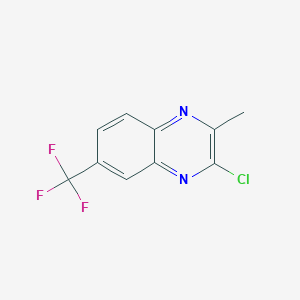

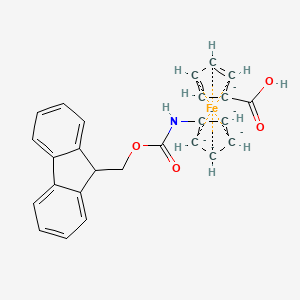

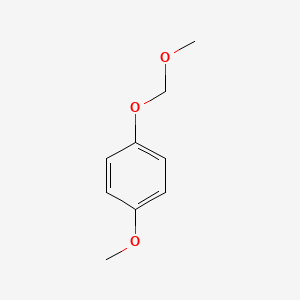

The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a phenyl group (a six-membered aromatic ring), and a methoxy-benzenesulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structural components. For example, it likely has a high molecular weight and may have specific solubility characteristics .科学的研究の応用

Reactions at the Benzylic Position

The compound has a benzylic position, which is a carbon atom adjacent to an aromatic ring . This position is reactive and can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Mucoprotective Potential

A study has shown that a benzimidazole derivative of the compound has mucoprotective potential . This suggests that it could be used in the treatment of conditions that affect the mucous membranes, such as peptic ulcers .

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, such as stromelysin-1 and Pyruvate kinase PKM . These proteins play crucial roles in various biological processes, including inflammation and energy metabolism.

Mode of Action

These interactions can lead to conformational changes in the target proteins, altering their activity .

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal and hepatic routes . The bioavailability of this compound would depend on these factors.

Result of Action

Similar compounds have shown effects such as reduced inflammation and altered energy metabolism

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its interaction with targets .

特性

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-23-16-7-9-17(10-8-16)24(21,22)19-12-14(13-20)11-18(19)15-5-3-2-4-6-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRMKLNVSHQQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。